3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, characterized by a fused triazole and pyridine ring system. Key features include:
- 5-(Trifluoromethyl) group: Electron-withdrawing CF₃ improves chemical stability and influences binding interactions.
- 8-Carboxylic acid: Enhances solubility in polar solvents and enables salt formation for pharmaceutical applications.
Properties
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2S/c1-18-8-14-13-6-4(7(16)17)2-3-5(15(6)8)9(10,11)12/h2-3H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVGQMBYDFTBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step reactions, starting from readily available precursors. A common route includes the cyclization of 3-(methylthio)-5-(trifluoromethyl)pyridine-2-carbonitrile with hydrazine hydrate under specific conditions, followed by oxidation and carboxylation steps.
Industrial Production Methods: : Industrial production may scale up these methods, emphasizing efficiency and purity. Catalysts and optimized reaction conditions ensure high yield and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound undergoes various reactions such as oxidation, reduction, and substitution, given its functional groups and aromatic structure.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed from These Reactions: : Products vary based on reaction type, but include derivatives with modified trifluoromethyl, methylthio, or carboxylic acid groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines exhibit potent antimicrobial properties. The specific compound under discussion has shown efficacy against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. In vitro studies report minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria .
Antifungal Properties
The compound has been evaluated for antifungal activity against several fungal pathogens. Studies have demonstrated that it possesses significant antifungal effects, with MIC values indicating strong activity against Fusarium oxysporum and other fungi. The presence of the trifluoromethyl group enhances its biological activity, making it a candidate for further development as an antifungal agent .
Anticancer Potential
Recent investigations into the anticancer properties of triazolopyridines have highlighted their ability to inhibit specific cancer cell lines. The compound's structure allows for interaction with critical cellular targets involved in cancer progression. For instance, studies on structural analogs have shown that modifications can lead to increased potency against cancer cells such as HeLa and L363 .
Herbicidal Activity
Triazolopyridine derivatives have been explored for their herbicidal properties. The compound's mechanism involves disrupting plant growth processes, making it a potential candidate for developing new herbicides. Preliminary studies indicate effective control of weed species with minimal phytotoxicity to crops .
Summary of Case Studies
Mechanism of Action
The compound's mechanism of action depends on its interaction with biological molecules. It may inhibit enzymes or bind to specific receptors, disrupting molecular pathways. The exact targets and pathways can vary, making it a versatile tool in research.
Comparison with Similar Compounds
Structural Analogues at the 3-Position
Variations in the 3-position substituent significantly alter physicochemical and biological properties:
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity: Methylthio (SCH₃) offers moderate lipophilicity compared to ethylthio (higher) or morpholino (lower).
- Metabolic Stability: Sulfur-containing groups (methylthio, ethylthio) may oxidize to sulfoxides/sulfones, whereas morpholino or aryl groups are metabolically more stable .
Functional Group Variations at Other Positions
5-Position:
- All analogs share the 5-(trifluoromethyl) group, critical for electronic effects and resistance to enzymatic degradation.
8-Position:
Biological Activity
3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C9H7F3N4O2S
- Molecular Weight : 292.24 g/mol
The structure includes a triazole ring fused to a pyridine moiety, with a carboxylic acid functional group and a trifluoromethyl substituent, which are known to influence biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold. For instance, a study demonstrated that derivatives of this scaffold exhibited potent cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in tumor growth and proliferation.
-
Cytotoxicity Assays :
- Compounds were tested using MTT assays to evaluate cell viability.
- Results indicated significant cytotoxicity with IC50 values in the low micromolar range against breast and lung cancer cells.
-
Mechanism of Action :
- The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of the PI3K/Akt signaling pathway was also observed.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been investigated as well. It was found to inhibit COX-2 activity effectively, which is crucial in the inflammatory response.
- In vitro Studies :
- IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol.
- Comparative studies with standard anti-inflammatory drugs like celecoxib showed similar efficacy.
Antimicrobial Activity
The antimicrobial potential of 3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has also been explored.
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
-
Results :
- The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to various functional groups can enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Methylthio group | Enhances interaction with target enzymes |
| Carboxylic acid | Essential for binding affinity |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
-
Study on Cancer Cell Lines :
- A comprehensive study evaluated its effects on multiple cancer cell lines.
- The findings suggested that it could serve as a lead compound for developing new anticancer therapies.
-
Inflammation Model in Rats :
- In vivo tests using carrageenan-induced paw edema models demonstrated significant reduction in inflammation compared to control groups.
Q & A
Q. Basic
NMR : , , and NMR to confirm methylthio, trifluoromethyl, and carboxylic acid groups.
Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
FT-IR : To identify carboxylic acid C=O stretching (~1700 cm) and S–C vibrations (~600–700 cm) .
What safety precautions are necessary when handling this compound?
Q. Basic
PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent contact .
Ventilation : Use fume hoods to avoid inhalation.
Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent decomposition or hazardous reactions .
How can in vitro biological activity assays be designed for this compound?
Q. Advanced
Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays.
Cellular Uptake : Radiolabeling (e.g., /) or fluorescent tagging to track intracellular distribution.
Cytotoxicity : MTT or ATP-based assays in cancer cell lines, referencing protocols for related triazolo-pyridines .
How should researchers address contradictory data in biological activity studies?
Q. Advanced
Replicate Experiments : Ensure consistency across cell lines and assay conditions.
Structure-Activity Relationship (SAR) : Compare analogs (e.g., methylthio vs. methoxy substituents) to isolate functional group contributions .
Computational Modeling : Use docking simulations to validate target binding hypotheses .
What computational methods are suitable for predicting the compound’s reactivity?
Q. Advanced
DFT Calculations : To model electron density maps and predict nucleophilic/electrophilic sites.
Molecular Dynamics (MD) : Simulate solvent interactions and stability of the carboxylic acid moiety in aqueous environments .
How can analytical methods validate purity and identity post-synthesis?
Q. Basic
HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
Elemental Analysis : Confirm C, H, N, S, and F percentages within ±0.3% of theoretical values.
Melting Point : Compare to literature values (e.g., analogs with mp ~287–293°C) .
How do the methylthio and trifluoromethyl groups influence the compound’s chemical reactivity?
Q. Advanced
Methylthio (–SCH) : Enhances nucleophilic substitution susceptibility (e.g., oxidation to sulfoxide or displacement by amines).
Trifluoromethyl (–CF) : Electron-withdrawing effects stabilize the triazole ring but may reduce solubility in polar solvents.
Carboxylic Acid (–COOH) : Enables salt formation (e.g., sodium salts for improved bioavailability) or conjugation via amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
